![molecular formula C19H19N5O3 B3007329 8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949283-62-9](/img/structure/B3007329.png)
8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purine-2,4-dione family, which has been the subject of various studies due to its potential pharmacological properties. Research has focused on synthesizing and evaluating derivatives of this compound class for their biological activities, particularly as potential antidepressant and anxiolytic agents, as well as adenosine receptor antagonists.
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives typically involves multi-step chemical reactions, starting from simpler purine compounds and introducing various substituents to achieve the desired chemical structure. For instance, the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives has been reported, which includes the introduction of a fluorinated arylpiperazine moiety to the purine core . Similarly, the synthesis of 1-benzyl-3-propyl derivatives has been described, which involves modifications at the 1-, 3-, and 8-positions of the purine core to enhance potency and hydrophilicity . These synthetic routes are crucial for producing compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by a purine core with various substituents that can significantly influence the compound's receptor affinity and selectivity. Docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor affinity, particularly towards serotoninergic and dopaminergic receptors . The presence of specific functional groups and their positions on the purine core are critical for the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purine-2,4-dione derivatives is influenced by the substituents present on the purine core. These substituents can participate in various chemical reactions, such as alkylation, which is used to introduce alkyl or phenyl groups onto the purine core . The reactivity of these compounds can be exploited to create a diverse array of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine-2,4-dione derivatives, such as lipophilicity and metabolic stability, are important for their pharmacological profile. These properties have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The lipophilicity and metabolic stability can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Study 1 : This compound was synthesized and evaluated for its affinity to serotonin (5-HT1A/5-HT7) receptors and its inhibitory activity on phosphodiesterase (PDE4B and PDE10A). It showed potential as a ligand for these receptors and as an inhibitor for these enzymes. Selected derivatives exhibited potential antidepressant and anxiolytic activities in animal models (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
- Study 2 : The compound, along with others, was synthesized and found to possess potent ligand activity for the 5-HT1A receptor. It exhibited anxiolytic-like activity in animal models, suggesting its potential for anxiolytic/antidepressant applications (Zagórska et al., 2009).
Structure-Activity Relationships
- Study 3 : This research focused on the structure-activity relationships of derivatives of the compound, particularly their affinity for serotoninergic and dopaminergic receptors. It identified compounds with potential antidepressant and anxiolytic activities, highlighting the importance of certain structural features for receptor affinity and selectivity (Zagórska et al., 2015).
A3 Adenosine Receptor Antagonists
- Study 4 & 5 : These studies explored the role of the compound and its derivatives as A3 adenosine receptor antagonists. Modifications at different positions of the molecule were investigated to improve potency and hydrophilicity. These compounds could have implications in various therapeutic applications (Baraldi et al., 2008), (Baraldi et al., 2005).
Mécanisme D'action
Mode of Action
It’s known that the compound contains an allyloxy functional group , which is often involved in photochemical thiol-ene click reactions . This suggests that the compound may interact with its targets through similar mechanisms, leading to various biochemical changes.
Biochemical Pathways
The presence of the allyloxy functional group suggests that it may be involved in various radical reactions , potentially affecting a wide range of biochemical pathways.
Propriétés
IUPAC Name |
2,4,7-trimethyl-6-(3-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-5-9-27-14-8-6-7-13(10-14)24-12(2)11-23-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-8,10-11H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDSBDEEGTRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OCC=C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
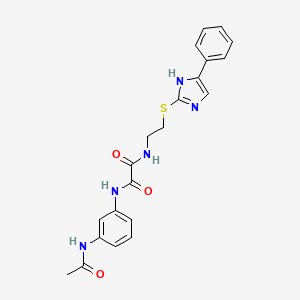
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)

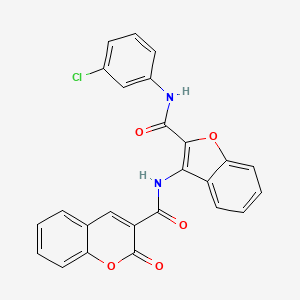


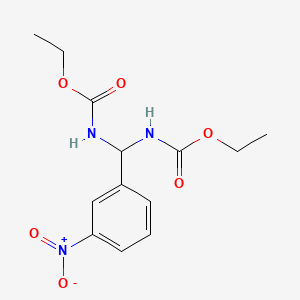

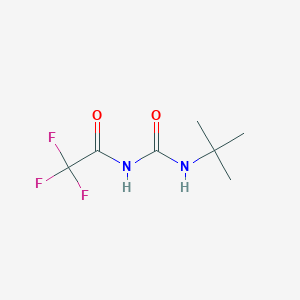
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)
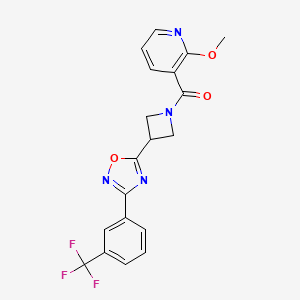
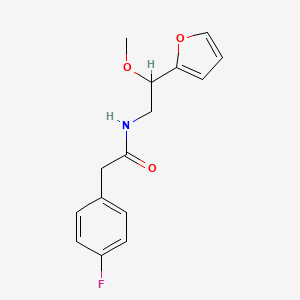
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)